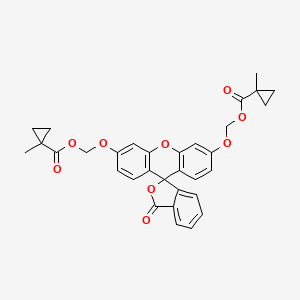

Fluorescein-CM2

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

Molecular Formula |

C32H28O9 |

|---|---|

Molecular Weight |

556.6 g/mol |

IUPAC Name |

[6'-[(1-methylcyclopropanecarbonyl)oxymethoxy]-3-oxospiro[2-benzofuran-1,9'-xanthene]-3'-yl]oxymethyl 1-methylcyclopropane-1-carboxylate |

InChI |

InChI=1S/C32H28O9/c1-30(11-12-30)28(34)38-17-36-19-7-9-23-25(15-19)40-26-16-20(37-18-39-29(35)31(2)13-14-31)8-10-24(26)32(23)22-6-4-3-5-21(22)27(33)41-32/h3-10,15-16H,11-14,17-18H2,1-2H3 |

InChI Key |

CEDGSMZXLBPDNN-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CC1)C(=O)OCOC2=CC3=C(C=C2)C4(C5=C(O3)C=C(C=C5)OCOC(=O)C6(CC6)C)C7=CC=CC=C7C(=O)O4 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Fluorescein-CM2

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorescein-CM2, also known as CMFDA (5-chloromethylfluorescein diacetate) and marketed under brand names like CellTracker™ Green CMFDA, is a widely utilized fluorescent probe for long-term cell tracking and viability studies.[1][2] Its utility lies in its ability to passively cross cell membranes and, upon intracellular enzymatic activation, covalently bind to cellular components, ensuring its retention through cell division and preventing its transfer to adjacent cells.[3][4] This guide provides a comprehensive overview of the mechanism of action of this compound, detailed experimental protocols, and a summary of its key characteristics.

Core Mechanism of Action

The mechanism of action of this compound is a two-step process that transforms the non-fluorescent, cell-permeant molecule into a highly fluorescent, cell-impermeant conjugate.

-

Passive Diffusion and Enzymatic Cleavage: In its native state, this compound is an amphiphilic and non-fluorescent molecule that readily diffuses across the plasma membrane into the cytoplasm.[1] Once inside the cell, ubiquitous intracellular esterases cleave the two diacetate groups from the fluorescein core. This enzymatic hydrolysis is a critical step, as it unmasks the fluorophore, rendering the molecule fluorescent. This reliance on enzymatic activity means that only metabolically active, viable cells will fluoresce.

-

Covalent Conjugation to Intracellular Thiols: The cleavage of the acetate groups exposes a reactive chloromethyl group. This group then reacts with thiol-containing molecules within the cell, primarily glutathione (GSH), in a reaction that is often mediated by the enzyme glutathione S-transferase (GST). This reaction forms a stable thioether bond, covalently linking the fluorescent probe to intracellular proteins and peptides. This covalent linkage is crucial for the long-term retention of the dye within the cells, even through multiple rounds of cell division.

Signaling Pathway Diagram

Caption: Mechanism of action of this compound (CMFDA).

Quantitative Data

The following table summarizes the key quantitative properties of this compound.

| Property | Value | Reference(s) |

| Excitation Maximum (Ex) | ~492 nm | |

| Emission Maximum (Em) | ~517 nm | |

| Molecular Weight | 464.86 g/mol | |

| Stock Solution Concentration | 10 mM in high-quality DMSO | |

| Working Concentration (Short-term) | 0.5 - 5 µM in serum-free medium | |

| Working Concentration (Long-term) | 5 - 25 µM in serum-free medium |

Experimental Protocols

Detailed methodologies for utilizing this compound are provided below. It is recommended to optimize the staining concentration and incubation time for each cell type and experimental condition.

Preparation of Reagents

-

Stock Solution (10 mM):

-

Allow the lyophilized this compound to warm to room temperature before opening.

-

Dissolve the contents in high-quality, anhydrous dimethyl sulfoxide (DMSO) to a final concentration of 10 mM.

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C, protected from light.

-

-

Working Solution (0.5 - 25 µM):

-

Dilute the 10 mM stock solution in serum-free medium or a suitable buffer (e.g., PBS) to the desired final working concentration. Note: It is crucial to use serum-free medium for the initial staining, as serum contains esterases that can prematurely cleave the dye.

-

Pre-warm the working solution to 37°C before adding it to the cells.

-

Staining Protocol for Adherent Cells

-

Grow adherent cells to the desired confluency on coverslips or in culture dishes.

-

Aspirate the culture medium from the cells.

-

Gently add the pre-warmed this compound working solution to cover the cells.

-

Incubate the cells for 15-45 minutes at 37°C under normal growth conditions, protected from light.

-

Remove the loading solution.

-

Add fresh, pre-warmed complete culture medium (containing serum) and incubate for an additional 30 minutes at 37°C to allow for the completion of the enzymatic cleavage and covalent binding.

-

Wash the cells twice with PBS.

-

The cells are now ready for imaging or further experimental procedures.

Staining Protocol for Suspension Cells

-

Harvest suspension cells by centrifugation.

-

Aspirate the supernatant and gently resuspend the cell pellet in the pre-warmed this compound working solution.

-

Incubate the cells for 15-45 minutes at 37°C under appropriate growth conditions, protected from light.

-

Centrifuge the cells to pellet them and remove the loading solution.

-

Resuspend the cells in fresh, pre-warmed complete culture medium and incubate for an additional 30 minutes at 37°C.

-

Wash the cells twice by centrifugation and resuspension in PBS.

-

The cells are now ready for analysis (e.g., flow cytometry) or other applications.

Fixation Protocol

This compound staining is compatible with aldehyde-based fixation.

-

After staining and washing, add 3.7% formaldehyde in PBS to the cells.

-

Incubate for 15 minutes at room temperature.

-

Wash the cells three times with PBS.

-

The fixed and stained cells can now be stored or used for subsequent immunocytochemistry or other analyses. Note that permeabilization with detergents may lead to some loss of the fluorescent signal.

Experimental Workflow Diagram

Caption: General experimental workflow for this compound staining.

Conclusion

This compound is a powerful tool for long-term cell labeling due to its well-defined mechanism of action that ensures specific labeling of viable cells and excellent retention of the fluorescent signal. By understanding the principles of its uptake, enzymatic activation, and covalent conjugation, researchers can effectively utilize this probe in a wide range of applications, from cell migration and proliferation studies to in vivo cell tracking. Adherence to the detailed protocols provided in this guide will facilitate reliable and reproducible results in your research endeavors.

References

An In-depth Technical Guide to CellTracker™ Green CMFDA: Core Mechanisms and Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of CellTracker™ Green CMFDA (5-chloromethylfluorescein diacetate), a widely used fluorescent probe for long-term cell tracking. We will delve into its core mechanism of action, provide detailed experimental protocols, present key quantitative data, and illustrate its utility in various research applications.

Core Mechanism of Action

CellTracker™ Green CMFDA is a non-fluorescent, cell-permeant molecule that becomes fluorescent and is retained within living cells through a two-step intracellular process. This mechanism ensures that only viable cells are labeled and that the fluorescent signal is stable for extended periods, often through several cell generations.[1][2]

Step 1: Cellular Uptake and Enzymatic Activation

Being lipophilic, the CMFDA molecule freely diffuses across the plasma membrane into the cytoplasm of living cells.[1] Once inside, it is subjected to the action of ubiquitous intracellular esterases. These enzymes cleave the two acetate groups from the CMFDA molecule, converting it into 5-chloromethylfluorescein. This enzymatic cleavage is a crucial step as it renders the molecule fluorescent and initially traps it within the cell due to its increased polarity.[1][2]

Step 2: Covalent Bonding and Long-Term Retention

The cleaved 5-chloromethylfluorescein molecule possesses a mildly thiol-reactive chloromethyl group. This group reacts with intracellular thiol-containing molecules, primarily glutathione (GSH), in a reaction catalyzed by glutathione S-transferases (GSTs). This reaction forms a stable, covalent thioether bond between the fluorescent dye and glutathione. The resulting fluorescent conjugate is significantly larger and more polar than the original CMFDA molecule, rendering it membrane-impermeant and thus ensuring its retention within the cell for days to weeks. The abundance of glutathione (up to 10 mM) and the ubiquitous nature of GSTs in most cell types ensure efficient labeling.

The fluorescence of the final product can be retained for at least 72 hours and is passed on to daughter cells upon cell division, making it an excellent tool for tracking cell fate and proliferation.

Quantitative Data

Summarized below are the key photophysical and chemical properties of CellTracker™ Green CMFDA.

| Property | Value | Reference(s) |

| Chemical Name | 5-Chloromethylfluorescein diacetate | |

| Molecular Formula | C₂₅H₁₇ClO₇ | |

| Molecular Weight | 464.86 g/mol | |

| Excitation Maximum (post-activation) | ~492 nm | |

| Emission Maximum (post-activation) | ~517 nm | |

| Quantum Yield (Fluorescein) | 0.79 (in ethanol) | |

| Molar Extinction Coefficient (Fluorescein) | 92,300 cm⁻¹M⁻¹ at 482.5 nm | |

| Recommended Stock Solution | 10 mM in anhydrous DMSO | |

| Working Concentration Range | 0.5 - 25 µM | |

| Retention Time | ≥ 72 hours |

Note: The quantum yield and molar extinction coefficient provided are for the parent fluorophore, fluorescein. The exact values for the intracellular CMFDA-glutathione conjugate may vary slightly.

Experimental Protocols

The following are detailed protocols for staining adherent and suspension cells with CellTracker™ Green CMFDA. It is crucial to optimize the dye concentration and incubation time for each specific cell type and experimental condition to ensure bright, uniform staining with minimal cytotoxicity.

General Staining Protocol for Adherent Cells

This protocol is optimized for live HeLa cells grown in DMEM with 5% FCS.

Materials:

-

CellTracker™ Green CMFDA (lyophilized powder)

-

Anhydrous DMSO

-

Serum-free cell culture medium

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS)

Procedure:

-

Preparation of 10 mM Stock Solution:

-

Allow the lyophilized CMFDA vial to warm to room temperature before opening.

-

Dissolve the contents in high-quality anhydrous DMSO to a final concentration of 10 mM.

-

-

Preparation of 5 µM Working Solution:

-

Dilute the 10 mM stock solution in pre-warmed (37°C) serum-free medium to a final working concentration of 5 µM (e.g., add 1 µL of 10 mM stock to 1999 µL of serum-free medium).

-

-

Cell Staining:

-

Grow adherent cells to the desired confluency on coverslips or in a culture dish.

-

Aspirate the culture medium from the cells.

-

Gently add the pre-warmed 5 µM CMFDA working solution to cover the cells.

-

Incubate for 30 minutes at 37°C in a CO₂ incubator.

-

-

Post-Staining Incubation:

-

Remove the labeling solution.

-

Add fresh, pre-warmed complete culture medium.

-

Incubate for an additional 30 minutes at 37°C. This allows for the enzymatic cleavage and covalent binding to complete.

-

-

Washing and Imaging:

-

Wash the cells twice with PBS.

-

The cells are now ready for imaging or further experimental procedures.

-

General Staining Protocol for Suspension Cells

Materials:

-

CellTracker™ Green CMFDA (lyophilized powder)

-

Anhydrous DMSO

-

Serum-free cell culture medium

-

Complete cell culture medium

-

Centrifuge tubes

Procedure:

-

Preparation of Stock and Working Solutions:

-

Prepare the 10 mM stock solution and the desired working concentration (typically 0.5-25 µM) in pre-warmed serum-free medium as described for adherent cells.

-

-

Cell Preparation:

-

Harvest cells by centrifugation (e.g., 250 x g for 5 minutes).

-

Aspirate the supernatant.

-

-

Cell Staining:

-

Gently resuspend the cell pellet in the pre-warmed CMFDA working solution.

-

Incubate for 15-45 minutes at 37°C under appropriate growth conditions, with occasional gentle mixing.

-

-

Washing:

-

Centrifuge the cells to pellet them.

-

Remove the staining solution.

-

Resuspend the cells in fresh, pre-warmed complete culture medium.

-

-

Final Steps:

-

The labeled cells can now be used for downstream applications such as flow cytometry, or plated for microscopy.

-

Mandatory Visualizations

Mechanism of Action of CellTracker™ Green CMFDA

References

A Technical Guide to the Cellular Uptake and Retention of Fluorescein-CM2 (CellTracker™ Green CMFDA)

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorescein-CM2, commercially known as CellTracker™ Green CMFDA (5-chloromethylfluorescein diacetate), is a robust fluorescent probe widely utilized for long-term cell tracking in vitro and in vivo. Its application spans various research areas, including cell migration, proliferation, chemotaxis, and invasion.[1] The efficacy of CMFDA lies in its unique mechanism of cellular uptake and retention, which ensures stable, non-toxic, and multigenerational labeling of viable cells. This guide provides an in-depth examination of the core principles governing CMFDA's function, detailed experimental protocols, and quantitative data to aid researchers in its effective application.

The Core Principle: A Multi-Step Intracellular Transformation

The cellular uptake and retention of CMFDA is not a simple diffusion process but rather a sophisticated, multi-step intracellular conversion. The probe is engineered to be initially non-fluorescent and membrane-permeant, only becoming fluorescent and membrane-impermeant after enzymatic and chemical reactions within a viable cell.

-

Passive Diffusion: As a lipophilic and uncharged molecule, CMFDA freely diffuses across the plasma membrane into the cytoplasm.[2]

-

Esterase Cleavage & Fluorescence Activation: Once inside the cell, ubiquitous intracellular esterases hydrolyze the two acetate groups from the CMFDA molecule.[3][4] This enzymatic cleavage is a critical step, as it converts the non-fluorescent CMFDA into a brightly fluorescent product, 5-chloromethylfluorescein. This step is dependent on the metabolic activity of the cell, making CMFDA an effective marker for viable cells.

-

Thiol-Conjugation & Retention: The newly fluorescent molecule possesses a mildly reactive chloromethyl group. This group reacts with thiol-containing components within the cell, primarily the tripeptide glutathione (GSH). This reaction, believed to be mediated by the enzyme family Glutathione S-Transferases (GSTs), forms a stable fluorescein-glutathione conjugate.

-

Cellular Entrapment: The resulting adduct is a significantly larger and cell-impermeant molecule that is trapped within the cytoplasm. This covalent binding ensures the fluorescent signal is well-retained for extended periods, typically through several cell divisions. The dye is passed to daughter cells but is not transferred to adjacent cells in a population.

Figure 1. Mechanism of CMFDA uptake, activation, and retention in a viable cell.

Key Molecular Players

-

Intracellular Esterases: These are a broad group of hydrolase enzymes present in the cytoplasm of viable cells. Their activity is a hallmark of metabolic function and membrane integrity. Their action on CMFDA is the "on-switch" for fluorescence.

-

Glutathione S-Transferases (GSTs): GSTs are a major family of Phase II detoxification enzymes. Their primary role is to catalyze the conjugation of glutathione to a wide range of endogenous and exogenous electrophilic compounds, rendering them less toxic and more water-soluble. In the context of CMFDA, GSTs facilitate the covalent bonding that ensures long-term dye retention. The ubiquitous nature and high concentration of both GSTs and their substrate glutathione in most cells make this retention mechanism highly efficient.

Quantitative Data Summary

The following tables summarize key quantitative parameters for the use of this compound (CMFDA).

Table 1: Spectral Properties and Recommended Concentrations

| Parameter | Value | Reference(s) |

|---|---|---|

| Excitation (Ex) Maximum | ~492 nm | |

| Emission (Em) Maximum | ~517 nm | |

| Stock Solution Concentration | 10 mM in anhydrous DMSO | |

| Working Concentration (Short-term) | 0.5 - 5 µM in serum-free medium |

| Working Concentration (Long-term) | 5 - 25 µM in serum-free medium | |

Table 2: Dye Retention and Cytotoxicity Profile

| Parameter | Value / Observation | Reference(s) |

|---|---|---|

| Fluorescence Retention | Stable for at least 72 hours; through 3-6 generations. | |

| Cytotoxicity | Generally non-toxic at recommended working concentrations. | |

| Specific Cytotoxicity Data | No cytotoxic effects observed at 10 µM and 25 µM in CHOK1 cells. |

| High Concentration Effects | Concentrations >5 µM may affect some cellular functions (e.g., lymphocyte response). | |

Experimental Protocols

Precise methodology is critical for reproducible and reliable cell tracking results.

Reagent Preparation

-

Stock Solution (10 mM): Allow the lyophilized CMFDA product to equilibrate to room temperature before opening. Reconstitute in high-quality, anhydrous dimethyl sulfoxide (DMSO) to a final concentration of 10 mM.

-

Storage: Aliquot the stock solution into single-use volumes and store desiccated at ≤-20°C, protected from light. Avoid repeated freeze-thaw cycles.

-

Working Solution (0.5 - 25 µM): Immediately before use, dilute the 10 mM stock solution into warm (37°C), serum-free medium or a suitable buffer (e.g., PBS) to the desired final concentration. Vortex to mix thoroughly.

Staining Protocol for Adherent Cells

-

Grow cells on coverslips or in culture dishes to the desired confluency.

-

Aspirate the culture medium.

-

Gently add the pre-warmed CMFDA working solution to cover the cells.

-

Incubate for 15-45 minutes at 37°C under normal growth conditions.

-

Remove the working solution and replace it with fresh, pre-warmed, complete culture medium.

-

Incubate for an additional 30 minutes at 37°C to allow for complete modification of the dye.

-

Wash the cells with PBS before proceeding to imaging or fixation.

Staining Protocol for Suspension Cells

-

Harvest cells by centrifugation (e.g., 500 x g for 5 minutes).

-

Aspirate the supernatant.

-

Gently resuspend the cell pellet in the pre-warmed CMFDA working solution.

-

Incubate for 15-45 minutes at 37°C under appropriate growth conditions.

-

Centrifuge the cells to remove the working solution.

-

Resuspend the cells in fresh, pre-warmed, complete culture medium and incubate for an additional 30 minutes at 37°C.

-

Wash the cells by centrifugation and resuspend in the desired medium for analysis or fixation.

Figure 2. General experimental workflow for staining cells with CMFDA.

Fixation Protocol

The covalent binding of the CMFDA-glutathione conjugate allows for subsequent fixation, a key advantage for immunofluorescence (IF) and other multiplexing applications.

-

After staining and washing, aspirate the PBS.

-

Add a 3.7-4% solution of formaldehyde or paraformaldehyde in PBS.

-

Incubate for 15 minutes at room temperature.

-

Wash the cells three times with PBS to remove the fixative.

-

The cells can now be permeabilized (if required for intracellular antibody staining) and processed for immunofluorescence. Note that some dye attached to small, soluble metabolites may leak from the cell upon permeabilization, potentially reducing fluorescence.

References

The Gatekeeper's Assay: Unraveling the Role of Glutathione S-Transferase in CMFDA Labeling

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

CellTracker™ Green CMFDA (5-chloromethylfluorescein diacetate) is a widely utilized fluorescent probe for long-term cell tracking and viability studies. Its efficacy hinges on a crucial intracellular enzymatic reaction catalyzed by Glutathione S-Transferases (GSTs). This technical guide provides an in-depth exploration of the pivotal role of GST in the fluorescent labeling of cells with CMFDA. We will dissect the chemical mechanism of fluorescence activation, present quantitative data on the correlation between GST activity and labeling efficiency, and provide detailed experimental protocols for cell labeling and GST activity assessment. Furthermore, we will visualize the key pathways and experimental workflows to offer a comprehensive understanding of this fundamental cell biology technique.

Introduction: The CMFDA Labeling Principle

CMFDA is a non-fluorescent and cell-permeant molecule that passively diffuses across the plasma membrane into the cytoplasm. Its conversion to a fluorescent and cell-impermeant entity is a two-step process, making it an excellent tool for marking viable cells. The initial step involves the removal of the diacetate groups by intracellular esterases, a hallmark of metabolically active cells. However, the critical event for cellular retention and the focus of this guide is the subsequent reaction of the chloromethyl group with glutathione (GSH), a reaction predominantly catalyzed by the Glutathione S-Transferase (GST) enzyme family.[1][2][3] This GST-mediated conjugation forms a fluorescent thioether adduct that is not only brightly fluorescent but also unable to exit the cell, ensuring long-term labeling through multiple cell divisions.[1][4]

The Chemical Mechanism of CMFDA Activation

The transformation of CMFDA from a non-fluorescent probe to a stable fluorescent marker is a sophisticated intracellular process.

-

Step 1: Esterase Cleavage. Upon entering a viable cell, the two acetate groups of CMFDA are hydrolyzed by non-specific intracellular esterases. This enzymatic cleavage yields 5-chloromethylfluorescein, a molecule that is now fluorescent.

-

Step 2: GST-Mediated Glutathione Conjugation. The chloromethyl moiety of 5-chloromethylfluorescein is an electrophilic center that readily reacts with the nucleophilic thiol group of glutathione (GSH). While this reaction can occur non-enzymatically, its rate is significantly enhanced by the catalytic activity of Glutathione S-Transferases (GSTs). The resulting glutathione-fluorescein conjugate is a highly fluorescent and membrane-impermeant molecule, effectively trapping it within the cell.

The central role of GST in this process implies that the intensity of CMFDA staining can be directly correlated with the intracellular GST activity and glutathione levels.

Quantitative Analysis of GST Activity and CMFDA Fluorescence

The intensity of CMFDA fluorescence is a direct reflection of cellular GST activity. This relationship allows for the semi-quantitative assessment of GST levels in different cell populations. Below is a summary of representative data correlating GST activity with the fluorescence of a GST-activatable probe in various cancer cell lines.

| Cell Line | GST Activity (nmol/mg/min) | Fluorescence Intensity (Arbitrary Units/cell) |

| MKN45 | 16 ± 2.0 | 41.3 ± 6.4 |

| HuH-28 | 22 ± 3.1 | 52.0 ± 4.0 |

| HGC27 | 57 ± 4.3 | 53.3 ± 6.1 |

| DLD1 | 79 ± 4.6 | 56.3 ± 1.2 |

| CCK81 | 104 ± 15 | 60.0 ± 5.3 |

| M7609 | 117 ± 13 | 65.3 ± 6.4 |

| NUGC-4 | 158 ± 21 | 70.3 ± 6.1 |

| HDFa (Normal Fibroblast) | <15 | 3.2 ± 0.6 |

| Data adapted from a study using a GST-activatable fluorogenic probe (DNAT-Me) which, similar to CMFDA, relies on GST for fluorescence activation. The data illustrates a significant positive correlation between GST activity and fluorescence intensity. |

Experimental Protocols

CMFDA Labeling of Adherent and Suspension Cells

This protocol provides a general guideline for labeling cells with CMFDA. Optimal conditions may vary depending on the cell type.

Materials:

-

CellTracker™ Green CMFDA dye (e.g., from Thermo Fisher Scientific)

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Serum-free cell culture medium

-

Complete cell culture medium

-

Phosphate-Buffered Saline (PBS)

Procedure:

-

Prepare a 10 mM CMFDA Stock Solution: Dissolve the lyophilized CMFDA in anhydrous DMSO. Aliquot and store at -20°C, protected from light.

-

Prepare a Working Solution: On the day of the experiment, dilute the 10 mM stock solution to a final working concentration of 0.5-25 µM in serum-free medium. The optimal concentration should be determined empirically; for long-term studies, a higher concentration (5-25 µM) is recommended. Warm the working solution to 37°C.

-

Cell Preparation:

-

Adherent Cells: Grow cells to the desired confluency on coverslips or in culture dishes.

-

Suspension Cells: Harvest cells by centrifugation and resuspend in pre-warmed serum-free medium.

-

-

Labeling:

-

Adherent Cells: Remove the culture medium and add the pre-warmed CMFDA working solution.

-

Suspension Cells: Resuspend the cell pellet in the pre-warmed CMFDA working solution.

-

-

Incubation: Incubate the cells for 15-45 minutes at 37°C in a CO2 incubator.

-

Wash:

-

Adherent Cells: Remove the labeling solution and wash the cells once with fresh, pre-warmed serum-free medium.

-

Suspension Cells: Centrifuge the cells, remove the supernatant, and resuspend the cells in fresh, pre-warmed serum-free medium.

-

-

Final Incubation: Incubate the cells for an additional 30 minutes in fresh, pre-warmed complete medium to allow for complete modification of the dye.

-

Final Wash and Imaging: Wash the cells once with PBS. The cells are now ready for imaging or downstream applications. Labeled cells can be fixed with formaldehyde-based fixatives.

In Situ Microplate Assay for Intracellular GST Activity using Monochlorobimane (MCB)

This protocol describes a fluorometric microplate assay to measure intracellular GST activity using monochlorobimane (MCB), a substrate that becomes fluorescent upon GST-catalyzed conjugation with glutathione, similar to CMFDA.

Materials:

-

Monochlorobimane (MCB)

-

Reduced Glutathione (GSH)

-

Cell lysis buffer (optional, for endpoint assays)

-

Black, clear-bottom 96-well microplates

-

Fluorescence microplate reader (Excitation ~380 nm, Emission ~460 nm)

Procedure:

-

Cell Seeding: Seed cells in a black, clear-bottom 96-well plate at a desired density and allow them to adhere overnight.

-

Prepare Reagents:

-

Prepare a stock solution of MCB in DMSO.

-

Prepare a stock solution of GSH in an appropriate buffer.

-

-

Assay:

-

Kinetic Assay (Live Cells):

-

Wash cells with a suitable assay buffer (e.g., HBSS).

-

Add the assay buffer containing both MCB and GSH to the wells. Final concentrations need to be optimized but are typically in the range of 25-100 µM for MCB and 1-5 mM for GSH.

-

Immediately place the plate in a pre-warmed (37°C) fluorescence microplate reader.

-

Measure the fluorescence intensity kinetically over a period of 30-60 minutes. The rate of fluorescence increase is proportional to the GST activity.

-

-

Endpoint Assay (Cell Lysates):

-

Wash cells with PBS and lyse them using a suitable lysis buffer.

-

Add the cell lysate to the wells of a black microplate.

-

Initiate the reaction by adding the assay buffer containing MCB and GSH.

-

Incubate for a defined period (e.g., 30 minutes) at 37°C, protected from light.

-

Measure the final fluorescence intensity.

-

-

-

Data Analysis: The GST activity can be calculated from the rate of change in fluorescence (for kinetic assays) or the final fluorescence intensity (for endpoint assays), and normalized to the protein concentration of the cell lysates.

Visualizing the Role of GST in Drug Resistance: A Workflow

Overexpression of GSTs is a well-established mechanism of multidrug resistance (MDR) in cancer cells. GSTs can detoxify chemotherapeutic agents like doxorubicin and cisplatin by conjugating them with glutathione, thereby reducing their efficacy. CMFDA can be a valuable tool to track and isolate cell populations with varying levels of drug resistance, which often correlate with GST activity.

In the context of doxorubicin resistance, GSTP1, a specific GST isoenzyme, has been shown to play a crucial role. Overexpression of GSTP1 can lead to increased detoxification of doxorubicin. Furthermore, GSTP1 can inhibit the c-Jun N-terminal kinase (JNK) signaling pathway, which is involved in apoptosis. By sequestering JNK, GSTP1 prevents the induction of apoptosis by chemotherapeutic agents. Tryptanthrin, a potential chemoadjuvant, has been shown to downregulate GSTP1 expression, leading to the release and activation of JNK and subsequent apoptosis in doxorubicin-resistant cells.

Conclusion

The fluorescent labeling of cells with CMFDA is a powerful technique that relies on the enzymatic activity of Glutathione S-Transferases. This dependency provides a unique opportunity to not only track cells over long periods but also to gain insights into their intracellular redox state and potential for drug resistance. The protocols and data presented in this guide offer a solid foundation for researchers to effectively utilize CMFDA in their studies and to further explore the multifaceted roles of GSTs in cellular physiology and pathology. Understanding the intricate interplay between CMFDA and GST is paramount for the accurate interpretation of experimental results and for the innovative design of future research in cell biology and drug development.

References

A Technical Guide to Fluorescein-CM2: Excitation, Emission, and Cellular Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of 5-(and-6)-chloromethyl-2',7'-dichlorodihydrofluorescein diacetate, commonly known as Fluorescein-CM2 or CM-H2DCFDA. This cell-permeant probe is a cornerstone in the detection of intracellular reactive oxygen species (ROS), critical signaling molecules implicated in a vast array of physiological and pathological processes. This document details its spectral properties, mechanism of action, and standardized protocols for its application in cellular analysis, providing a critical resource for researchers in cell biology, pharmacology, and drug discovery.

Core Principles and Mechanism of Action

This compound is a chemically modified, non-fluorescent derivative of fluorescein that becomes highly fluorescent upon intracellular oxidation. Its enhanced cellular retention, a key improvement over its predecessor H2DCFDA, makes it an invaluable tool for the sensitive and reliable quantification of cellular oxidative stress.

The utility of this compound is predicated on a multi-step intracellular activation process:

-

Cellular Uptake: The lipophilic nature of the diacetate groups facilitates the passive diffusion of the non-fluorescent CM-H2DCFDA molecule across the plasma membrane and into the cytoplasm.

-

Intracellular Deacetylation: Once inside the cell, ubiquitous intracellular esterases cleave the acetate groups, transforming the molecule into the more polar and less membrane-permeable 2',7'-dichlorodihydrofluorescein (H2DCF).

-

Thiol Conjugation: The chloromethyl group reacts with intracellular thiols, primarily glutathione, which further enhances the probe's retention within the cell.

-

Oxidation by ROS: In the presence of various reactive oxygen species, including hydrogen peroxide (H₂O₂), hydroxyl radicals (•OH), and peroxynitrite (ONOO⁻), the non-fluorescent H2DCF is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF).

-

Fluorescence Emission: The resulting DCF molecule is readily detectable by fluorescence microscopy, flow cytometry, or microplate readers, with the intensity of the green fluorescence being directly proportional to the intracellular ROS levels.

Below is a diagram illustrating the activation pathway of this compound.

Spectral Properties

The spectral characteristics of the oxidized form of this compound (DCF) are critical for designing experiments and selecting appropriate instrumentation.

| Parameter | Wavelength (nm) |

| Excitation Maximum | ~492-495 |

| Emission Maximum | ~517-527 |

Note: The exact excitation and emission maxima may vary slightly depending on the solvent and cellular environment.

Experimental Protocols

Accurate and reproducible measurement of intracellular ROS using this compound requires careful adherence to optimized protocols. Below are detailed methodologies for common applications.

Reagent Preparation

-

Stock Solution (5 mM): Prepare a 5 mM stock solution of this compound in anhydrous dimethyl sulfoxide (DMSO). Aliquot into small volumes and store at -20°C to -80°C, protected from light and moisture. Avoid repeated freeze-thaw cycles.

-

Working Solution (1-10 µM): Immediately before use, dilute the stock solution to a final working concentration of 1-10 µM in a suitable buffer, such as pre-warmed serum-free cell culture medium or phosphate-buffered saline (PBS). The optimal concentration should be determined empirically for each cell type and experimental condition.

Protocol 1: ROS Detection in Adherent Cells by Fluorescence Microscopy

-

Cell Seeding: Seed adherent cells onto glass-bottom dishes, chamber slides, or coverslips at a density that allows for individual cell imaging. Culture overnight or until the desired confluency is reached.

-

Cell Treatment (Optional): If investigating the effect of a compound on ROS production, treat the cells with the test compound for the desired duration. Include appropriate vehicle controls.

-

Probe Loading:

-

Aspirate the culture medium.

-

Wash the cells once with pre-warmed PBS.

-

Add the this compound working solution to the cells and incubate for 30-60 minutes at 37°C in a CO₂ incubator, protected from light.

-

-

Washing:

-

Aspirate the loading solution.

-

Wash the cells twice with pre-warmed PBS or serum-free medium to remove any excess probe.

-

-

Imaging:

-

Add pre-warmed imaging buffer (e.g., PBS or phenol red-free medium) to the cells.

-

Immediately visualize the cells using a fluorescence microscope equipped with a standard fluorescein (FITC) filter set (Excitation: ~495 nm, Emission: ~520 nm).

-

To minimize phototoxicity and photobleaching, use the lowest possible excitation intensity and exposure time.

-

Protocol 2: ROS Detection in Suspension Cells by Flow Cytometry

-

Cell Preparation: Grow suspension cells to the desired density (e.g., 1 x 10⁶ cells/mL).

-

Cell Treatment (Optional): Treat cells with the experimental compound(s) as required.

-

Harvesting and Washing:

-

Collect the cells by centrifugation (e.g., 300 x g for 5 minutes).

-

Wash the cell pellet twice with pre-warmed PBS.

-

-

Probe Loading:

-

Resuspend the cell pellet in the this compound working solution.

-

Incubate for 30-60 minutes at 37°C, protected from light, with occasional gentle mixing.

-

-

Washing:

-

Pellet the cells by centrifugation.

-

Discard the supernatant and wash the cells twice with pre-warmed PBS to remove excess probe.

-

-

Analysis:

-

Resuspend the final cell pellet in an appropriate buffer for flow cytometry (e.g., PBS with 1% FBS).

-

Analyze the cells immediately on a flow cytometer, detecting the DCF fluorescence in the green channel (typically FL1).

-

The general experimental workflow for using this compound is summarized in the diagram below.

ROS-Regulated Signaling Pathways

The detection of ROS with this compound is often the first step in investigating the role of oxidative stress in various cellular processes. ROS are not merely damaging agents but also act as second messengers in a multitude of signaling pathways. Below are diagrams of key ROS-regulated pathways.

MAPK/ERK Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway, including the Extracellular signal-Regulated Kinase (ERK), is a crucial signaling cascade that regulates cell proliferation, differentiation, and survival. ROS can modulate this pathway at multiple points.

An In-Depth Technical Guide to CMFDA for Long-Term Cell Viability Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Chloromethylfluorescein diacetate (CMFDA), a vital fluorescent probe, has emerged as a critical tool for long-term cell viability and tracking studies. Its ability to passively cross cell membranes and subsequently be retained within viable cells for extended periods makes it an invaluable asset in diverse research areas, including drug discovery, toxicology, and cell biology. This technical guide provides a comprehensive overview of CMFDA, detailing its mechanism of action, experimental protocols, and data interpretation for robust and reliable long-term cell viability assessment.

Core Principles of CMFDA-Based Cell Tracking

CMFDA is a non-fluorescent and cell-permeant compound. Its utility in long-term cell studies stems from a two-step intracellular activation process.[1]

-

Esterase Cleavage: Once inside the cell, ubiquitous intracellular esterases cleave the acetate groups from the CMFDA molecule. This enzymatic reaction renders the molecule fluorescent.[1][2]

-

Thiol Conjugation: The cleaved molecule then reacts with intracellular thiols, primarily glutathione (GSH), in a reaction catalyzed by glutathione S-transferase (GST).[1][3] This conjugation forms a fluorescent, membrane-impermeant thioether adduct.

This resulting fluorescent product is well-retained within viable cells, even through several generations of cell division, as it is unable to cross the cell membrane. Dead or membrane-compromised cells lack the necessary enzymatic activity and membrane integrity to retain the fluorescent conjugate, thus remaining unstained.

Key Characteristics of CMFDA

| Property | Description | Reference |

| Excitation Maximum | ~492 nm | |

| Emission Maximum | ~517 nm | |

| Molecular Weight | 464.85 g/mol | |

| Formulation | Typically supplied as a lyophilized solid | |

| Solubility | Soluble in high-quality, anhydrous dimethyl sulfoxide (DMSO) |

Signaling Pathway: CMFDA Activation and Retention

The intracellular activation and retention of CMFDA is a multi-step process involving key cellular enzymes. The following diagram illustrates this pathway.

Caption: Intracellular activation and retention of CMFDA.

Experimental Protocols

Detailed and consistent experimental protocols are crucial for obtaining reliable and reproducible data in long-term cell viability studies using CMFDA.

Reagent Preparation

-

CMFDA Stock Solution (10 mM):

-

Allow the lyophilized CMFDA vial to warm to room temperature before opening.

-

Dissolve the contents in high-quality, anhydrous DMSO to a final concentration of 10 mM.

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C, protected from light.

-

-

CMFDA Working Solution (0.5 - 25 µM):

-

On the day of the experiment, dilute the 10 mM CMFDA stock solution in serum-free medium or phosphate-buffered saline (PBS) to the desired final working concentration.

-

For short-term viability assays, a concentration range of 0.5-5 µM is generally sufficient.

-

For long-term tracking studies (more than 3 days) or with rapidly dividing cells, a higher concentration of 5-25 µM may be required.

-

It is critical to optimize the working concentration for each cell type and experimental condition to ensure bright staining with minimal cytotoxicity.

-

Warm the working solution to 37°C before use.

-

Staining Protocol for Adherent Cells

-

Grow cells to the desired confluency on coverslips or in culture plates.

-

Aspirate the culture medium.

-

Gently add the pre-warmed CMFDA working solution to the cells.

-

Incubate the cells for 15-45 minutes at 37°C under normal growth conditions, protected from light.

-

Remove the CMFDA working solution.

-

Add fresh, pre-warmed complete culture medium.

-

Incubate for an additional 30 minutes at 37°C to allow for complete modification of the dye.

-

Wash the cells twice with PBS.

-

The cells are now ready for long-term culture and analysis.

Staining Protocol for Suspension Cells

-

Harvest cells by centrifugation.

-

Aspirate the supernatant and gently resuspend the cell pellet in the pre-warmed CMFDA working solution.

-

Incubate the cells for 15-45 minutes at 37°C under normal growth conditions, protected from light.

-

Centrifuge the cells and remove the CMFDA working solution.

-

Resuspend the cells in fresh, pre-warmed complete culture medium.

-

Incubate for an additional 30 minutes at 37°C.

-

Centrifuge and wash the cells twice with PBS.

-

The cells are now ready for long-term culture and analysis.

Experimental Workflow for Long-Term Viability Studies

A typical workflow for assessing long-term cell viability using CMFDA involves several key stages, from initial cell preparation to final data analysis.

Caption: General experimental workflow for CMFDA-based long-term viability studies.

Data Presentation and Interpretation

Quantitative data from long-term viability studies using CMFDA should be presented in a clear and structured manner to facilitate comparison and interpretation.

Quantitative Data Summary

| Time (Days) | Cell Line | CMFDA (µM) | % Viability (CMFDA+) | Proliferation Index | Notes |

| 1 | Jurkat | 1 | >95% | 1.0 | No significant effect on viability or proliferation observed. |

| 3 | Jurkat | 1 | >90% | 2.8 | Bright fluorescence maintained through several cell divisions. |

| 7 | Jurkat | 1 | >85% | 6.5 | Gradual decrease in fluorescence intensity with each division. |

| 1 | HeLa | 5 | >95% | 1.0 | Higher concentration for brighter initial staining. |

| 3 | HeLa | 5 | >90% | 2.5 | No apparent cytotoxicity at this concentration. |

| 7 | HeLa | 5 | >80% | 5.9 | Signal remains detectable above background. |

| 1 | Fibroblasts | 10 | >95% | 1.0 | Robust staining for long-term tracking. |

| 7 | Fibroblasts | 10 | >85% | 4.2 | Slower dividing cells retain fluorescence longer. |

| 14 | Fibroblasts | 10 | >75% | 7.8 | Fluorescence may approach background levels in rapidly dividing cells. |

Note: The Proliferation Index is a measure of the average number of divisions a cell in the original population has undergone. This data is illustrative and should be experimentally determined.

Considerations and Limitations

-

Cytotoxicity: While generally considered to have low toxicity at optimal concentrations, higher concentrations of CMFDA can impact cell viability and proliferation. It is essential to perform dose-response experiments to determine the optimal, non-toxic concentration for each cell type.

-

Dye Extrusion: Some cell types, particularly those with high metabolic activity or expression of multidrug resistance transporters, may actively extrude the dye over time, leading to a loss of signal.

-

Phototoxicity: As with any fluorescent probe, prolonged exposure to high-intensity excitation light can induce phototoxicity and photobleaching. Use the lowest possible laser power and exposure times during imaging.

-

Effect on Cell Mechanics: Studies have shown that CMFDA can increase cellular stiffness and adhesion, which may be a consideration in studies where cell mechanics are a critical parameter.

-

Fluorescence Dilution: With each cell division, the fluorescence intensity of CMFDA is halved. This dilution can be used to track cell proliferation but also limits the long-term tracking duration, especially in rapidly dividing cells.

Conclusion

CMFDA is a powerful and versatile tool for long-term cell viability and tracking studies. Its ability to be retained in viable cells for extended periods allows for the dynamic monitoring of cellular processes over time. By following optimized protocols and being mindful of its potential limitations, researchers can leverage CMFDA to generate high-quality, quantitative data on cell viability, proliferation, and response to various stimuli, making it an indispensable reagent in modern cell biology and drug development.

References

Biocompatibility and Potential Cytotoxicity of Fluorescein-CM2: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fluorescein-CM2 is a fluorogenic molecule integral to the study of intracellular esterase activity and protein-protein interactions. As a cell-permeant substrate, its utility is predicated on its conversion to the highly fluorescent molecule, fluorescein, by intracellular esterases. While this mechanism provides a powerful tool for cellular analysis, it is imperative for researchers to understand the biocompatibility and potential cytotoxic effects of both the parent molecule and its fluorescent product. This technical guide synthesizes the available data on fluorescein and related compounds to provide a comprehensive overview of the potential cellular impacts of this compound. It details potential cytotoxic mechanisms, offers standardized protocols for assessment, and visualizes the cellular pathways that may be affected. It is important to note that direct toxicological studies on this compound are limited; therefore, this guide provides an inferred safety profile based on existing literature on fluorescein and its derivatives.

Introduction

This compound, a non-fluorescent esterase substrate, readily crosses the cell membrane. Once inside the cell, endogenous esterases cleave the ester bonds, releasing the fluorescent molecule fluorescein. This process allows for the real-time monitoring of esterase activity and has been adapted for various assays, including the detection of protein-protein interactions when used in split-esterase systems. Given its increasing application in cell-based assays, a thorough understanding of its interaction with cellular systems is crucial for the accurate interpretation of experimental results and for ensuring the integrity of the cells under investigation.

This whitepaper will delve into the known biocompatibility and cytotoxicity of fluorescein, the active metabolite of this compound, and will provide a framework for assessing the potential cytotoxicity of this compound in specific experimental contexts.

Chemistry and Mechanism of Action

This compound is an esterified, non-polar derivative of fluorescein, which renders it membrane-permeable. The core mechanism relies on the enzymatic activity of intracellular esterases, which are ubiquitous in mammalian cells.

Figure 1: Mechanism of this compound activation.

Biocompatibility Profile

-

Low Intrinsic Toxicity of Fluorescein: Fluorescein itself is known to have low intrinsic toxicity and is widely used as a diagnostic agent in ophthalmology.[1][2]

-

Esterase Activity as an Indicator of Viability: The enzymatic conversion of this compound to fluorescein is dependent on active intracellular esterases, which is often used as a marker for cell viability.[3]

Potential Cytotoxicity of Fluorescein

While generally considered safe, fluorescein can exhibit cytotoxic effects under certain conditions, primarily through phototoxicity.

Phototoxicity

Upon exposure to light, particularly in the blue spectrum (around 465-490 nm), fluorescein can generate reactive oxygen species (ROS) and carbon monoxide (CO).[4][5] This phototoxic effect is a significant consideration in experiments involving live-cell imaging.

Table 1: Summary of Quantitative Data on Fluorescein Phototoxicity

| Parameter | Cell Line | Concentration Range | Observation |

| Cell Viability (Irradiated) | HepG2 | 75–2400 µM | Markedly lowered cell viability (to ≈30%) upon irradiation. This effect was dependent on the cellular oxygen concentration. |

| Krebs Cycle Metabolites | HepG2 | Not specified | Significant decrease in lactate and citrate (<30%) and 2-hydroxyglutarate and 2-oxoglutarate (<10%) upon irradiation of intracellular fluorescein. |

| Cell Cycle | HepG2 | Not specified | Cell cycle arrest observed, with a decrease in the G2 phase of 18% upon irradiation of intracellular fluorescein. |

Non-Phototoxic Effects

In the absence of light, fluorescein diacetate (FDA), a compound structurally similar to this compound, has shown minimal cytotoxicity in HepG2 cells at concentrations up to 600 µmol/L for 24 hours.

Experimental Protocols for Cytotoxicity Assessment

To evaluate the potential cytotoxicity of this compound in a specific cell type and experimental setup, a panel of standard assays is recommended.

Cell Viability Assays

These assays measure the proportion of live cells in a population.

5.1.1. Membrane Integrity Assay (e.g., Propidium Iodide Staining)

-

Principle: Propidium Iodide (PI) is a fluorescent intercalating agent that cannot cross the membrane of live cells. It is commonly used to identify dead cells in a population.

-

Protocol:

-

Culture cells to the desired confluency in a multi-well plate.

-

Expose cells to a range of this compound concentrations for the desired duration. Include positive (e.g., staurosporine) and negative (vehicle) controls.

-

Wash the cells with Phosphate-Buffered Saline (PBS).

-

Incubate the cells with a solution of PI (e.g., 1 µg/mL) in PBS for 5-15 minutes at room temperature, protected from light.

-

Analyze the cells using a fluorescence microscope or flow cytometer.

-

Figure 2: Workflow for Membrane Integrity Assay.

5.1.2. Metabolic Activity Assay (e.g., MTT Assay)

-

Principle: This colorimetric assay measures the reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial succinate dehydrogenase in living cells.

-

Protocol:

-

Seed cells in a 96-well plate and allow them to adhere.

-

Treat cells with various concentrations of this compound.

-

After the incubation period, add MTT solution to each well and incubate for 2-4 hours.

-

Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Apoptosis Assays

These assays detect programmed cell death.

5.2.1. Annexin V Staining

-

Principle: Annexin V is a protein that binds to phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during early apoptosis.

-

Protocol:

-

Treat cells with this compound as described previously.

-

Harvest the cells and wash them with cold PBS.

-

Resuspend the cells in Annexin V binding buffer.

-

Add fluorescently labeled Annexin V and a dead cell stain (like PI or 7-AAD) and incubate in the dark.

-

Analyze the cells by flow cytometry.

-

Figure 3: Workflow for Annexin V Apoptosis Assay.

Potential Signaling Pathways Affected

The primary cytotoxic concern with this compound is the phototoxicity of its product, fluorescein. This can trigger cellular stress responses.

Figure 4: Potential Signaling Pathway of Fluorescein Phototoxicity.

Conclusion and Recommendations

This compound is a valuable tool for cell biology research. Based on the available data for its hydrolysis product, fluorescein, this compound is expected to have low intrinsic cytotoxicity. However, researchers must be aware of the potential for phototoxicity, especially in live-cell imaging applications.

Recommendations for Minimizing Cytotoxicity:

-

Minimize Light Exposure: Use the lowest possible excitation light intensity and exposure time during fluorescence microscopy.

-

Perform Dose-Response and Time-Course Experiments: Determine the optimal concentration and incubation time for this compound that provides a sufficient signal without inducing significant cytotoxicity in your specific cell model.

-

Include Appropriate Controls: Always include untreated and vehicle-treated cells to establish baseline viability and to control for any effects of the solvent.

-

Consider Oxygen Levels: Be aware that phototoxicity is oxygen-dependent. Experiments conducted under hypoxic conditions may show reduced phototoxicity.

By following these recommendations and employing the described cytotoxicity assays, researchers can confidently use this compound in their studies while ensuring the reliability and accuracy of their data. Further direct investigation into the toxicological profile of this compound is warranted to provide a more complete understanding of its biocompatibility.

References

- 1. Fluorescein - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Fluorescein | C20H12O5 | CID 16850 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Viability and Cytotoxicity Assay Reagents—Section 15.2 | Thermo Fisher Scientific - TW [thermofisher.com]

- 4. Antiproliferative and Cytotoxic Activities of Fluorescein—A Diagnostic Angiography Dye - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

The Core Principles of Cell Generation Tracking Using CMFDA: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the use of 5-chloromethylfluorescein diacetate (CMFDA), a robust tool for tracking cell generations. We will delve into the fundamental mechanism of CMFDA, provide detailed experimental protocols, present quantitative data analysis strategies, and illustrate key processes with clear diagrams. This document is intended to equip researchers with the foundational knowledge required to effectively implement CMFDA-based cell proliferation assays in their workflows, particularly within the context of drug development and cellular research.

Introduction to CMFDA-Based Cell Tracking

CMFDA is a cell-permeable dye that has become an invaluable tool for long-term cell tracking and the quantitative assessment of cell proliferation.[1] Its utility lies in its ability to be passively loaded into cells, where it undergoes a transformation that renders it both fluorescent and membrane-impermeant.[2] As cells divide, the CMFDA dye is distributed equally between daughter cells, leading to a halving of fluorescence intensity with each successive generation.[3] This predictable dilution allows for the resolution of distinct cell generations using flow cytometry.

The key features of CMFDA that make it suitable for cell generation tracking include:

-

Low Cytotoxicity: When used at appropriate concentrations, CMFDA does not adversely affect cell viability or proliferation.[4]

-

Excellent Retention: The fluorescent product of CMFDA is well-retained within cells for extended periods, typically for at least 72 hours, allowing for the tracking of multiple generations.[4]

-

Bright Fluorescence: The cleaved product of CMFDA is brightly fluorescent, providing a strong signal for detection by flow cytometry and fluorescence microscopy.

-

Stable Signal: The fluorescent signal is stable at physiological pH.

Mechanism of Action: From Non-Fluorescent Precursor to Trapped Fluorescent Marker

The functionality of CMFDA is a two-step intracellular process. Initially, the non-fluorescent CMFDA molecule freely diffuses across the cell membrane into the cytoplasm. Once inside the cell, it is subjected to two key enzymatic reactions:

-

Esterase Cleavage: Intracellular esterases, which are ubiquitous in viable cells, cleave the acetate groups from the CMFDA molecule. This cleavage is a crucial step as it renders the molecule fluorescent.

-

Glutathione S-Transferase (GST) Mediated Conjugation: The chloromethyl group on the cleaved molecule reacts with intracellular thiols, primarily glutathione (GSH), in a reaction catalyzed by glutathione S-transferase (GST). This conjugation reaction forms a cell-impermeant fluorescent product that is trapped within the cell.

This process ensures that only metabolically active cells are labeled, and the fluorescent marker is not transferred to adjacent cells in the population.

Below is a diagram illustrating the intracellular activation and retention of CMFDA.

References

Methodological & Application

Application Notes and Protocols for Fluorescein-CM2 Staining in Adherent Cell Cultures

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorescein-CM2, also known as CMFDA (5-chloromethylfluorescein diacetate), is a robust fluorescent probe widely utilized for long-term cell tracking and viability studies in live adherent cell cultures. Its cell-permeable nature allows it to freely cross the membranes of living cells. Once inside, the non-fluorescent CMFDA molecule is enzymatically cleaved by intracellular esterases, yielding a brightly fluorescent, cell-impermeant product.[1][2][3] This fluorescent product is then able to react with thiol-containing cellular components, ensuring its retention within the cell for extended periods, often through several cell divisions.[3] This characteristic makes it an invaluable tool for applications such as cell migration assays, co-culture studies, and cytotoxicity assessments. The fluorescence is typically retained for at least 72 hours and the staining is generally considered non-toxic at appropriate working concentrations.

Mechanism of Action

The utility of this compound as a live-cell stain hinges on a two-step intracellular activation process. Initially, the non-fluorescent and cell-permeable this compound molecule diffuses across the cell membrane into the cytoplasm. There, ubiquitous intracellular esterases cleave the diacetate groups from the molecule. This enzymatic reaction unmasks the fluorescein molecule, rendering it fluorescent. Concurrently, the chloromethyl group reacts with intracellular thiols, primarily on glutathione and proteins, forming a covalent bond. This reaction creates a cell-impermeant fluorescent adduct that is well-retained within the cell, allowing for long-term tracking. Only metabolically active cells with intact membranes can effectively cleave the diacetate and retain the fluorescent product, making it a reliable indicator of cell viability.

References

Application Notes and Protocols for CMFDA Cell Labeling in Suspension

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-chloromethylfluorescein diacetate (CMFDA), commercially known as CellTracker™ Green CMFDA, is a robust fluorescent probe for long-term cell tracing in living cells.[1][2] Its ability to freely pass through cell membranes and subsequently be retained within the cytoplasm makes it an ideal tool for a variety of applications, including cell migration, adhesion, and viability assays.[2] This document provides a comprehensive protocol for labeling suspension cells with CMFDA, detailing the mechanism of action, experimental procedures, and key data for successful application.

CMFDA is initially colorless and non-fluorescent.[2][3] Once inside a viable cell, intracellular esterases cleave the acetate groups, converting the molecule into a fluorescent form. Concurrently, the chloromethyl group reacts with thiol-containing cellular components, primarily glutathione, in a reaction mediated by glutathione S-transferase. This covalent bonding ensures the fluorescent probe is well-retained within the cell for extended periods, often through several cell divisions, and is not transferred to adjacent cells in a population.

Mechanism of CMFDA Labeling

The following diagram illustrates the intracellular activation of CMFDA.

Caption: Intracellular activation of CMFDA.

Quantitative Data Summary

The optimal concentration of CMFDA and incubation time can vary depending on the cell type and experimental duration. The following table summarizes recommended starting concentrations and incubation parameters. It is highly recommended to perform a titration to determine the optimal conditions for your specific cell type and application. Overloading cells with the dye may affect normal cellular physiology. For instance, peripheral blood lymphocytes show a normal response to concanavalin A at concentrations up to 1 µM, but not at concentrations greater than 5 µM.

| Parameter | Short-Term Labeling (e.g., Viability Assays) | Long-Term Labeling (> 3 days, Cell Tracking) |

| CMFDA Working Concentration | 0.5 - 5 µM | 5 - 25 µM |

| Incubation Time | 15 - 45 minutes | 15 - 45 minutes |

| Incubation Temperature | 37°C | 37°C |

Experimental Protocol: CMFDA Labeling of Suspension Cells

This protocol outlines the steps for labeling cells in suspension with CMFDA.

Caption: Experimental workflow for CMFDA labeling.

Materials:

-

CMFDA (lyophilized powder)

-

High-quality, anhydrous Dimethyl Sulfoxide (DMSO)

-

Serum-free cell culture medium

-

Complete cell culture medium

-

Suspension cells of interest

-

Phosphate-Buffered Saline (PBS)

-

Standard laboratory equipment (centrifuge, incubator, pipettes, etc.)

Protocol Steps:

-

Preparation of 10 mM CMFDA Stock Solution:

-

Allow the vial of lyophilized CMFDA to equilibrate to room temperature before opening.

-

Dissolve the CMFDA in high-quality, anhydrous DMSO to a final concentration of 10 mM.

-

Aliquot the stock solution and store at -20°C, protected from light. Avoid repeated freeze-thaw cycles.

-

-

Preparation of CMFDA Working Solution:

-

On the day of the experiment, dilute the 10 mM CMFDA stock solution to the desired final working concentration (0.5 - 25 µM) in serum-free medium. It is crucial to use serum-free medium for the dilution as serum components can interfere with the labeling efficiency.

-

Pre-warm the working solution to 37°C before adding it to the cells.

-

-

Cell Preparation and Labeling:

-

Harvest the suspension cells by centrifugation.

-

Aspirate the supernatant and gently resuspend the cell pellet in the pre-warmed CMFDA working solution.

-

Incubate the cells for 15 to 45 minutes at 37°C under appropriate growth conditions, protected from light.

-

-

Washing and Final Incubation:

-

Following incubation, centrifuge the labeled cells and carefully remove the CMFDA working solution.

-

Resuspend the cell pellet in fresh, pre-warmed complete culture medium.

-

For some applications, an additional 30-minute incubation at 37°C is recommended to allow for complete modification of the chloromethyl group and efflux of any unbound dye.

-

-

Analysis:

-

After the final incubation and wash, the cells are ready for downstream applications such as flow cytometry, fluorescence microscopy, or in vivo tracking.

-

The fluorescence signal can be detected using standard FITC filter sets, with excitation and emission maxima around 492 nm and 517 nm, respectively, after intracellular cleavage of the acetate groups.

-

Fixation:

Labeled cells can be fixed with aldehyde-based fixatives like 3.7% formaldehyde in PBS for 15 minutes at room temperature for further analysis.

Important Considerations:

-

Cell Health: Ensure that the cells are healthy and in the logarithmic growth phase for optimal labeling.

-

Buffer Choice: Avoid using buffers that contain amines or thiols as they can react with the dye.

-

Toxicity: While CMFDA is generally considered non-toxic at working concentrations, it is crucial to determine the optimal, lowest effective concentration to minimize any potential cytotoxic effects.

-

Single-Cell Suspension: For applications like flow cytometry, ensure that the labeled cells are in a single-cell suspension to avoid aggregation and ensure accurate data acquisition.

References

Application Notes and Protocols for CellTracker™ Green CMFDA in Flow Cytometry

For Researchers, Scientists, and Drug Development Professionals

Introduction

CellTracker™ Green CMFDA (5-chloromethylfluorescein diacetate) is a robust fluorescent probe ideal for long-term cell tracking studies in flow cytometry. Its utility lies in its ability to freely pass through the membranes of live cells. Once inside, it is converted by intracellular esterases into a fluorescent, cell-impermeant product that covalently binds to thiol-containing proteins.[1][2][3] This stable labeling allows for the tracking of cell migration, proliferation, and viability over several generations without transfer to adjacent cells in a population.[1][4] The fluorescent signal is retained even after fixation with formaldehyde or glutaraldehyde.

Spectral Properties:

-

Excitation Maximum: 492 nm

-

Emission Maximum: 517 nm

-

Optimal Laser Line: 488 nm

-

Common Filter: 515/30 nm

Mechanism of Action

The mechanism of CellTracker™ Green CMFDA involves a two-step process within a viable cell. Initially, the non-fluorescent CMFDA molecule, containing acetate groups, readily crosses the cell membrane. Inside the cell, ubiquitous intracellular esterases cleave the acetate groups, rendering the molecule fluorescent. Subsequently, the chloromethyl group reacts with intracellular thiols, primarily on proteins and glutathione, forming a stable covalent bond. This process ensures the fluorescent probe is well-retained within the cell and is passed on to daughter cells during division.

Figure 1: Mechanism of Action of CellTracker™ Green CMFDA.

Experimental Protocols

Reagent Preparation

1. Stock Solution (10 mM):

-

Dissolve the lyophilized CellTracker™ Green CMFDA in high-quality, anhydrous dimethyl sulfoxide (DMSO). For example, to prepare a 10 mM stock solution from 1 mg of CMFDA (MW ~464.85 g/mol ), add approximately 215 µL of DMSO.

-

Vortex thoroughly to ensure complete dissolution.

-

Aliquot the stock solution into small, single-use volumes and store at -20°C, protected from light and moisture. Avoid repeated freeze-thaw cycles.

2. Working Solution (0.5 - 25 µM):

-

On the day of the experiment, thaw an aliquot of the 10 mM stock solution.

-

Dilute the stock solution to the desired final working concentration in a serum-free medium or buffered salt solution (e.g., PBS or HBSS). Staining in the presence of serum is not recommended as it may contain esterases that can prematurely cleave the dye.

-

The optimal concentration should be determined empirically for your specific cell type and application. A general guideline is provided in the table below.

-

Pre-warm the working solution to 37°C before use.

| Application | Cell Type | Recommended Concentration | Incubation Time |

| Short-term tracking (< 24h) | Suspension Cells | 0.5 - 5 µM | 15 - 45 min |

| Adherent Cells | 0.5 - 5 µM | 15 - 45 min | |

| Long-term tracking (> 24h) | Suspension Cells | 5 - 25 µM | 30 - 60 min |

| Adherent Cells | 5 - 25 µM | 30 - 60 min |

Table 1: Recommended Staining Parameters for CellTracker™ Green CMFDA.

Staining Protocol for Suspension Cells

-

Harvest cells by centrifugation (e.g., 300-400 x g for 5 minutes).

-

Aspirate the supernatant and resuspend the cell pellet in the pre-warmed working solution at a density of 1 x 10^6 to 1 x 10^7 cells/mL.

-

Incubate the cells for 15-45 minutes at 37°C, protected from light. The optimal incubation time may vary depending on the cell type.

-

After incubation, centrifuge the cells and remove the staining solution.

-

Wash the cells twice with a fresh, pre-warmed complete culture medium.

-

Resuspend the cells in the appropriate medium for your downstream application or flow cytometry analysis.

Staining Protocol for Adherent Cells

-

Grow adherent cells to the desired confluency in a culture vessel.

-

Remove the culture medium.

-

Gently add the pre-warmed working solution to cover the cell monolayer.

-

Incubate the cells for 15-45 minutes at 37°C, protected from light.

-

Remove the working solution.

-

Wash the cells twice with a fresh, pre-warmed complete culture medium.

-

The cells are now ready for downstream applications. For flow cytometry, detach the cells using a gentle, non-enzymatic cell dissociation buffer or trypsin. If using trypsin, ensure it is neutralized promptly with a complete medium.

Fixation and Permeabilization (Optional)

For applications requiring intracellular antibody staining, cells labeled with CellTracker™ Green CMFDA can be fixed and permeabilized.

-

After staining and washing, resuspend the cells in a suitable fixation buffer (e.g., 1-4% formaldehyde in PBS) and incubate for 15 minutes at room temperature.

-

Wash the cells with PBS.

-

If intracellular staining is required, permeabilize the cells with a suitable permeabilization buffer (e.g., 0.1-0.5% Triton X-100 or saponin in PBS).

-

Proceed with your standard immunofluorescence staining protocol.

Flow Cytometry Analysis Workflow

Figure 2: General workflow for flow cytometry analysis.

Data Presentation and Interpretation

Data from flow cytometry experiments using CellTracker™ Green CMFDA is typically presented as a histogram or a dot plot.

-

Histogram: A histogram of fluorescence intensity (e.g., on the FL1 channel) will show the distribution of CMFDA-positive cells. Unstained cells should be used as a negative control to set the gate for positive events.

-

Dot Plot: When co-staining with other markers, a dot plot can be used to visualize the CMFDA-positive population in relation to other cellular markers. For example, in a cell mixing experiment, two distinct populations stained with different CellTracker™ dyes can be visualized.

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| Weak or No Signal | - Staining in the presence of serum.- Suboptimal dye concentration or incubation time.- Low esterase activity in cells.- Improper reagent storage. | - Stain in serum-free media.- Titrate dye concentration and optimize incubation time.- Increase incubation time.- Ensure stock solution is stored properly at -20°C and protected from light. |

| High Background Fluorescence | - Incomplete removal of unbound dye. | - Increase the number and volume of washes after staining. |

| Spectral Bleed-through | - Overlapping emission spectra with other fluorochromes. | - Use appropriate compensation controls (single-stained samples for each fluorochrome).- If bleed-through is significant, consider using spectrally distinct dyes. |

| Cell Toxicity | - Dye concentration is too high. | - Reduce the dye concentration and/or incubation time. Perform a titration to find the optimal non-toxic concentration. |

References

Application of Fluorescein-CM2 in Cell Migration and Invasion Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cell migration and invasion are fundamental biological processes crucial in physiological events such as embryonic development, tissue regeneration, and immune responses. However, these processes are also hallmarks of pathological conditions, most notably cancer metastasis. The ability to accurately quantify cell migration and invasion is therefore essential for basic research and the development of novel therapeutic strategies. Fluorescein-CM2, a derivative of fluorescein, is a valuable tool for these studies. Its utility lies in its ability to fluorescently label living cells for extended periods with minimal cytotoxicity, allowing for the tracking of cell movement in various assays.

This compound, also commonly known as CellTracker™ Green CMFDA (5-chloromethylfluorescein diacetate), is a cell-permeant dye. It freely diffuses across the cell membrane into the cytoplasm. Once inside the cell, intracellular esterases cleave the acetate groups, rendering the molecule fluorescent. The reactive chloromethyl group then forms a covalent bond with thiol-containing components, primarily glutathione and proteins, via a glutathione S-transferase-mediated reaction.[1] This process ensures that the fluorescent probe is well-retained within the cell for long durations, even through several cell divisions, and is not transferred to adjacent cells in a population.[2][3]

This document provides detailed application notes and protocols for utilizing this compound in cell migration and invasion assays, accompanied by quantitative data summaries and visual diagrams of experimental workflows and relevant signaling pathways.

Data Presentation

Table 1: Quantitative Analysis of Cell Migration using a Transwell Assay

| Cell Line | Chemoattractant | Treatment | Mean Number of Migrated Cells (± SD) | Fold Change vs. Control |

| MDA-MB-231 | 10% FBS | Vehicle Control | 250 ± 25 | 1.0 |

| MDA-MB-231 | 10% FBS | Inhibitor X (10 µM) | 75 ± 10 | 0.3 |

| HT-1080 | 10% FBS | Vehicle Control | 400 ± 30 | 1.0 |

| HT-1080 | 10% FBS | Inhibitor Y (5 µM) | 150 ± 20 | 0.375 |

Note: Data is hypothetical and for illustrative purposes.

Table 2: Quantitative Analysis of Cell Invasion using a Matrigel Invasion Assay

| Cell Line | Chemoattractant | Treatment | Mean Fluorescence Intensity (RFU ± SD) | % Invasion vs. Control |

| PC-3 | 10% FBS | Vehicle Control | 8500 ± 700 | 100% |

| PC-3 | 10% FBS | Drug Z (20 µM) | 3400 ± 450 | 40% |

| U-87 MG | 10% FBS | Vehicle Control | 12000 ± 1100 | 100% |

| U-87 MG | 10% FBS | Drug W (15 µM) | 6000 ± 800 | 50% |

Note: Data is hypothetical and for illustrative purposes.

Experimental Protocols

Protocol 1: Cell Labeling with this compound (CMFDA)

This protocol describes the general procedure for labeling adherent or suspension cells with this compound.

Materials:

-

This compound (CMFDA) dye

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Serum-free cell culture medium

-

Complete cell culture medium

-

Phosphate-Buffered Saline (PBS)

-

Cells of interest

Procedure:

-

Preparation of Stock Solution: Prepare a 10 mM stock solution of this compound in anhydrous DMSO. Aliquot and store at -20°C, protected from light and moisture.

-

Preparation of Working Solution: Immediately before use, dilute the 10 mM stock solution to a final working concentration of 0.5-25 µM in serum-free medium.[2] The optimal concentration should be determined empirically for each cell type and application. For long-term studies, a higher concentration (5-25 µM) may be necessary.[2]

-

Cell Preparation:

-

Adherent Cells: Grow cells to 70-80% confluency. Wash the cells once with pre-warmed PBS.

-

Suspension Cells: Harvest cells by centrifugation and wash once with pre-warmed PBS. Resuspend the cell pellet in serum-free medium.

-

-

Cell Staining: